molecular formula C9H11NOS B13289485 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13289485
M. Wt: 181.26 g/mol
InChI Key: OEMNROQDNQPXBY-UHFFFAOYSA-N
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Description

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is a compound that features a thiazole ring, a cyclopropane ring, and an aldehyde functional group. Thiazole rings are known for their diverse biological activities and are found in many biologically active compounds . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde typically involves the following steps:

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde can be compared with other thiazole derivatives:

The uniqueness of this compound lies in its combination of a thiazole ring, a cyclopropane ring, and an aldehyde group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H11NOS/c1-7-10-5-8(12-7)4-9(6-11)2-3-9/h5-6H,2-4H2,1H3

InChI Key

OEMNROQDNQPXBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CC2(CC2)C=O

Origin of Product

United States

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